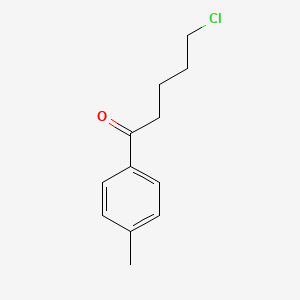

5-Chloro-1-(4-methylphenyl)-1-oxopentane

Description

Overview of Halogenated Ketones in Contemporary Organic Synthesis Research

Halogenated ketones, particularly α-haloketones, are pivotal intermediates in a vast array of organic transformations. The presence of a halogen atom adjacent to a carbonyl group introduces two electrophilic centers in the molecule, enhancing its reactivity and making it a valuable building block for synthesizing more complex structures. This dual reactivity allows for a range of nucleophilic substitution reactions and further manipulations of the carbonyl group. The strategic incorporation of halogens like chlorine, bromine, and fluorine into ketone frameworks is a key strategy for modulating the electronic properties, reactivity, and even the biological activity of molecules. Consequently, the development of greener and more efficient methods for the synthesis of halogenated ketones remains an active area of research.

Significance of Aryl Alkyl Ketones as Versatile Synthetic Building Blocks

Aryl alkyl ketones are a class of organic compounds characterized by a carbonyl group attached to both an aromatic ring and an alkyl chain. sigmaaldrich.cn This structural motif is a cornerstone in organic synthesis, serving as a precursor for a wide variety of pharmaceuticals, fragrances, and other fine chemicals. sigmaaldrich.cn The presence of the aromatic ring and the carbonyl group allows for a multitude of chemical modifications. Aryl alkyl ketones can be synthesized through various methods, with the Friedel-Crafts acylation being a classic and widely used approach. sigmaaldrich.cn This reaction involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. molbase.com The versatility of aryl alkyl ketones stems from their ability to undergo a wide range of reactions, including reductions to form alcohols or alkanes, and various alpha-functionalizations. sigmaaldrich.cn

Research Context and Importance of 5-Chloro-1-(4-methylphenyl)-1-oxopentane within Chemical Science

This compound, also known as 5-chloro-1-(p-tolyl)pentan-1-one, is a specific example of a halogenated aryl alkyl ketone. Its structure, featuring a p-methylated phenyl ring, a ketone carbonyl group, and a terminal chloroalkyl chain, makes it a potentially valuable intermediate in synthetic chemistry. The presence of the chlorine atom on the pentyl chain, distant from the activating influence of the ketone, allows for selective nucleophilic substitution reactions without interfering with the chemistry of the aryl ketone moiety.

While extensive research dedicated solely to this compound is not widely published, its importance can be inferred from its structural features and the general utility of related compounds. It can serve as a precursor for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For instance, the chloroalkyl chain could be used to introduce other functional groups or to link the molecule to other substrates.

Chemical Properties and Synthesis

The specific properties of this compound are cataloged by various chemical suppliers. A summary of its key identifiers and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 945-96-0 sigmaaldrich.cnbldpharm.comparchem.comchemicalbook.com |

| Molecular Formula | C12H15ClO sigmaaldrich.cn |

| Boiling Point | 327.531 °C at 760 mmHg molbase.com |

| Density | 1.063 g/cm³ molbase.com |

| Flash Point | 180.671 °C molbase.com |

| Refractive Index | 1.516 molbase.com |

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) with 5-chlorovaleroyl chloride. This electrophilic aromatic substitution reaction would typically be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). In this reaction, the acylium ion generated from 5-chlorovaleroyl chloride and the Lewis acid attacks the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group, to form the desired ketone.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the p-substituted benzene (B151609) ring appearing as two doublets. - A singlet for the methyl group protons on the aromatic ring. - Triplets for the methylene (B1212753) groups adjacent to the carbonyl and the chlorine atom. - Multiplets for the other methylene groups in the pentyl chain. |

| ¹³C NMR | - A signal for the carbonyl carbon. - Signals for the aromatic carbons, with quaternary carbons showing different shifts. - A signal for the methyl carbon on the aromatic ring. - Signals for the five carbons of the pentyl chain, with the carbon bearing the chlorine atom being deshielded. |

| Infrared (IR) Spectroscopy | - A strong absorption band characteristic of the C=O stretch of the ketone. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. - A C-Cl stretching vibration. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage at the acyl-aryl bond and loss of the chloroalkyl chain. |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPKJMCOXZKEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558214 | |

| Record name | 5-Chloro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-96-0 | |

| Record name | 5-Chloro-1-(4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 1 4 Methylphenyl 1 Oxopentane

Direct Synthesis Approaches

Direct methods for synthesizing 5-Chloro-1-(4-methylphenyl)-1-oxopentane primarily involve the formation of the aryl ketone moiety and the simultaneous or subsequent introduction of the γ-chloro substituent.

Friedel-Crafts Acylation Strategies for Aryl Pentanones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the preparation of aryl ketones. byjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the reaction would involve the acylation of toluene (B28343) with 5-chlorovaleryl chloride. The methyl group on the toluene ring is an ortho-, para-directing group; however, due to steric hindrance, the acylation predominantly occurs at the para-position, yielding the desired product. libretexts.orgyoutube.com

The mechanism proceeds through several steps:

Formation of a complex between the Lewis acid (AlCl₃) and the acyl chloride (5-chlorovaleryl chloride), leading to the generation of a resonance-stabilized acylium ion. byjus.comchemistrysteps.com

The electrophilic acylium ion is then attacked by the π-electrons of the toluene ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex. byjus.comchemistrysteps.com

A proton is subsequently lost from the intermediate, restoring the aromaticity of the ring and yielding the final ketone product. byjus.comchemistrysteps.com The AlCl₃ catalyst is regenerated in this process, although it typically forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org

Experimental procedures often involve cooling the reaction mixture, typically in a solvent like methylene (B1212753) chloride, before the addition of the reactants. youtube.comscribd.com The reaction is often exothermic and requires careful temperature control. youtube.com

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

|---|---|---|---|---|

| Toluene | 5-Chlorovaleryl Chloride | Aluminum Chloride (AlCl₃) | Acylium Ion | This compound |

Grignard Reagent Mediated Syntheses of γ-Chloro Ketones

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. byjus.commasterorganicchemistry.com They can be employed in the synthesis of γ-chloro ketones, although their high reactivity requires careful control to prevent side reactions, such as addition to the newly formed ketone. wisc.edu

One approach involves the reaction of a Grignard reagent derived from an aryl halide with a suitable acylating agent containing the γ-chloro functionality. For the synthesis of this compound, this would entail the reaction of 4-methylphenylmagnesium bromide with 5-chlorovaleryl chloride. The use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, leading to higher yields of the desired ketone. wisc.edu

Alternatively, Grignard reagents can react with nitriles to produce unsymmetrical ketones after hydrolysis of the intermediate metalloimine. organic-chemistry.org This method could potentially be adapted for the synthesis of the target compound.

Oxidative Coupling Reactions (e.g., Ce(IV)-mediated methods)

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile single-electron oxidant that can facilitate the synthesis of γ-halo-substituted ketones through the oxidative addition of halides to 1-substituted cyclobutanols. nih.govresearchgate.net This method provides a direct route to γ-bromo and γ-iodo ketones in good to excellent yields with short reaction times. nih.govresearchgate.net While the direct synthesis of γ-chloro ketones via this method is less common, the resulting γ-bromo or γ-iodo ketones can be converted to their γ-chloro counterparts. nih.gov The reaction proceeds by the CAN-initiated generation of a halide radical, which then adds to the cyclobutanol, causing ring-opening to form the γ-halo ketone. nih.gov

Functionalization and Derivatization Approaches

These methods involve the synthesis of a precursor molecule, typically an aryl ketone, followed by the introduction of the chlorine atom at the desired position.

Halogenation at Alpha or Gamma Positions of Ketones

The halogenation of ketones is a fundamental reaction in organic chemistry. wikipedia.org The position of halogenation, either at the alpha (α) or gamma (γ) carbon relative to the carbonyl group, is influenced by the reaction conditions.

Alpha-Halogenation: The α-position of a ketone is readily halogenated due to the acidity of the α-hydrogens and the formation of a stable enol or enolate intermediate. wikipedia.orgtutorchase.com This reaction can be carried out under either acidic or basic conditions. wikipedia.org In acidic conditions, monohalogenation is favored, while in basic conditions, polyhalogenation can occur. wikipedia.org For unsymmetrical ketones, acidic conditions typically lead to halogenation at the more substituted α-carbon, whereas basic conditions favor the less substituted position. wikipedia.orgyoutube.com

Gamma-Halogenation: Direct γ-halogenation of ketones is less common. However, γ-halo ketones can be synthesized from other precursors. For instance, γ-iodo and bromo ketones are often produced by refluxing γ-chloro ketones with iodide or bromide salts. nih.gov Palladium-catalyzed γ-C(sp³)-H arylation of aliphatic ketones using transient directing groups has also been developed, offering a pathway to functionalize the γ-position. nih.govresearchgate.net

Table 2: Regioselectivity of Ketone Halogenation

| Reaction Condition | Favored Position of Halogenation (Unsymmetrical Ketones) | Typical Outcome |

|---|---|---|

| Acidic | More substituted α-carbon | Monohalogenation |

| Basic | Less substituted α-carbon | Polyhalogenation (can lead to haloform reaction) |

Palladium-Catalyzed Protocols for Aryl Ketone Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds and the synthesis of aryl ketones, offering high regioselectivity and functional group tolerance. organic-chemistry.orgberkeley.eduorganic-chemistry.org

One such method involves the coupling of aryl bromides with N-tert-butylhydrazones, which act as acyl anion equivalents. organic-chemistry.orgberkeley.eduscispace.com This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand like DPEphos or Xantphos, yields the desired aryl ketone after isomerization and hydrolysis. organic-chemistry.org This approach avoids the use of highly reactive organometallic reagents and is tolerant of various functional groups. organic-chemistry.orgberkeley.edu

Another palladium-catalyzed method involves the cross-coupling of arylboronic acids with carboxylic acids that have been activated in situ with pivalic anhydride. organic-chemistry.org This one-pot synthesis proceeds under mild conditions and is compatible with a wide range of substrates. organic-chemistry.org

Furthermore, palladium-catalyzed oxidative coupling of trialkylamines with aryl iodides can lead to the formation of alkyl aryl ketones. nih.gov Also, palladium-catalyzed C-H activation strategies have been developed for the synthesis of diaryl ketones from aldehydes and aryl halides. acs.org While not directly producing the target compound, these methods highlight the versatility of palladium catalysis in aryl ketone synthesis, which could be adapted for the preparation of a suitable precursor to this compound.

Platinacycle-Catalyzed Tandem Addition-Oxidation Reactions

Modern synthetic chemistry offers advanced methods for the formation of aryl ketones, including tandem reactions catalyzed by organometallic complexes. Platinacycle-catalyzed reactions provide a pathway for aryl ketone synthesis through a tandem addition-oxidation sequence. acs.org This process typically involves the reaction of an arylboronic acid with an aldehyde, catalyzed by an orthoplatinated triaryl phosphite (B83602) complex. acs.org The reaction first proceeds through a 1,4-conjugate addition of the aryl group to an α,β-unsaturated ketone, which can be formed in situ from the aldol (B89426) condensation of an aldehyde and a methyl ketone. nih.govnih.gov A subsequent oxidation step yields the final aryl ketone. The use of microwave energy can significantly accelerate these reactions, allowing for high yields with very low catalyst loading. acs.org

A general procedure involves combining an aldehyde, an arylboronic acid, and a base like potassium hydroxide (B78521) with the platinacycle catalyst in a suitable solvent system. nih.gov The efficiency of this tandem process eliminates the need to isolate the intermediate α,β-unsaturated ketone, making the synthesis more step-economical. nih.gov

Table 1: Examples of Platinacycle-Catalyzed Tandem Reactions

| Aldehyde | Methyl Ketone | Arylboronic Acid | Product | Yield | Reference |

| Benzaldehyde | Acetone | Phenylboronic acid | 1,3-Diphenyl-2-propen-1-one | 85% | nih.gov |

| 4-Methoxybenzaldehyde | Acetone | Phenylboronic acid | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 92% | nih.gov |

| Heptanal | Acetone | Phenylboronic acid | 1-Phenyl-1-nonen-3-one | 78% | nih.gov |

Decarboxylation Reactions in Aryl Ketone Synthesis

The synthesis of aryl ketones via decarboxylation represents another significant strategy in organic chemistry. chemrevlett.comchemrevlett.com This approach often involves the oxidative decarboxylation of arylacetic acids or the condensation of aromatic carboxylic acids with nitriles under specific conditions. chemrevlett.comasianpubs.org Metal-catalyzed methods, for instance, can facilitate the oxidative decarboxylation of phenylacetic acids to the corresponding carbonyl compounds. chemrevlett.com Other approaches utilize solvothermal conditions, where an aromatic carboxylic acid reacts with an alkyl or aryl nitrile at high temperatures in a closed system to produce an imine intermediate, which is then hydrolyzed to the ketone. asianpubs.orgresearchgate.net This method avoids the use of highly toxic reagents and offers an environmentally benign alternative. asianpubs.org

Table 2: Aryl Ketone Synthesis via Decarboxylation

| Carboxylic Acid | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| Benzoic Acid | Acetonitrile (B52724) | Solvothermal | Acetophenone | 85% | asianpubs.org |

| p-Chlorobenzoic Acid | Acetonitrile | Solvothermal | 4'-Chloroacetophenone | 80% | asianpubs.org |

| Phenylacetic Acid | - | K₅CoIIIW₁₂O₄₀, Microwave | Benzaldehyde | High | researchgate.net |

Metal-Catalyzed C-H Functionalization for Ketone Synthesis

Transition metal-catalyzed C-H functionalization has become a powerful tool for creating carbon-carbon bonds, offering a highly atom-economical route to complex molecules like aryl ketones. rsc.orgresearchgate.net This strategy involves the direct activation of an otherwise inert C-H bond, often guided by a directing group within the substrate. rsc.orgrsc.org The ketone group itself can act as a directing group, facilitating the functionalization of C-H bonds at the ortho position. rsc.orgrsc.org These reactions can introduce alkyl or aryl groups to the aromatic ring of a ketone. rsc.org Furthermore, C-H functionalization of aldehydes allows for their use as acyl surrogates in cross-coupling reactions with various partners to synthesize ketones. researchgate.net This field has seen rapid growth, with catalysts based on palladium, rhodium, and nickel being widely employed. rsc.orgresearchgate.net

Table 3: Examples of Metal-Catalyzed C-H Functionalization for Ketone Synthesis

| Substrate | Reagent | Catalyst System | Product Type | Reference |

| Aromatic Ketone | Olefin | Ru-based | ortho-Alkylated Ketone | rsc.org |

| Aldehyde | Aryl Halide | Ni/Photocatalyst | Aryl Ketone | researchgate.net |

| Arene | Aldehyde | Rh-based | Aryl Ketone | researchgate.net |

Regioselective Synthesis of this compound and Related Structures

The synthesis of this compound via Friedel-Crafts acylation is inherently regioselective. The starting material, toluene, possesses a methyl group on the benzene (B151609) ring. The methyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution. When the acylium ion (generated from 5-chlorovaleryl chloride and AlCl₃) attacks the toluene ring, it preferentially adds to the positions ortho (C2 and C6) or para (C4) to the methyl group. Due to steric hindrance from the methyl group, the acylation occurs predominantly at the less hindered para position, leading to the desired 1-(4-methylphenyl) product as the major isomer.

The principle of regioselectivity is fundamental in organic synthesis, allowing for precise control over the substitution pattern in molecules. Similar control is sought in the synthesis of other complex molecules, such as substituted pyrazoles, where the reaction of dichlorovinyl ketones with substituted hydrazines can lead to specific isomers. exlibrisgroup.com The ability to control the position of functional groups is crucial for determining the final properties and function of the molecule.

Mechanistic Studies of Synthetic Transformations Leading to this compound

The mechanism of the Friedel-Crafts acylation, the primary route to this compound, proceeds through several well-established steps.

Formation of the Acylium Ion: The reaction begins with the interaction between the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent, 5-chlorovaleryl chloride. The chlorine atom of the acyl chloride coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination weakens the C-Cl bond of the acyl chloride, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion, [CH₂Cl(CH₂)₃C=O]⁺, along with the [AlCl₄]⁻ anion.

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. As dictated by the ortho, para-directing nature of the methyl group, this attack occurs primarily at the para position.

Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. The electrons from the C-H bond move back into the ring, restoring its aromaticity. This step results in the formation of the final product, this compound, and regenerates the Lewis acid catalyst (AlCl₃) along with HCl. The product then forms a complex with the AlCl₃, which requires an aqueous workup to be broken, liberating the final ketone.

This mechanistic pathway explains the regioselectivity and the catalytic nature of the Lewis acid in the synthesis of the target compound.

Chemical Reactivity and Transformations of 5 Chloro 1 4 Methylphenyl 1 Oxopentane

Reactions Involving the Carbonyl Group

The ketone functional group in 5-Chloro-1-(4-methylphenyl)-1-oxopentane is a hub of reactivity, susceptible to both reductive and oxidative transformations, as well as nucleophilic additions such as ethynylation.

Reductive Transformations to Alcohols and Saturated Hydrocarbons

The carbonyl group can be selectively reduced to either a secondary alcohol or fully deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed. The key challenge in these transformations is achieving chemoselectivity, which involves reducing the ketone without affecting the chlorine-bearing carbon.

Reduction to Alcohols: The conversion of the ketone to 5-chloro-1-(4-methylphenyl)pentan-1-ol is typically achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this purpose as it is a gentle reducing agent that selectively reduces aldehydes and ketones without reacting with less reactive functional groups like alkyl halides. cdnsciencepub.comyoutube.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. cdnsciencepub.com Catalytic hydrogenation using catalysts such as Raney® Nickel, palladium, or platinum can also yield the corresponding secondary alcohol. libretexts.orgyoutube.comrsc.org However, more strenuous conditions than those used for alkene hydrogenation are required for carbonyl groups. libretexts.org

Reduction to Saturated Hydrocarbons: Complete deoxygenation of the carbonyl group to a methylene (CH₂) group to form 1-chloro-5-(4-methylphenyl)pentane requires more forceful reduction methods. Classic methods like the Wolff-Kishner (hydrazine/KOH) or Clemmensen (Zn(Hg)/HCl) reductions are effective but often use harsh conditions that could interfere with the alkyl chloride. A more modern and milder alternative involves ionic hydrogenation, typically using a combination of a trialkylsilane (like triethylsilane, Et₃SiH) and a strong protic acid (like trifluoroacetic acid) or a Lewis acid. google.com This method proceeds by protonating the ketone, which is then reduced by the silane.

| Transformation | Product | Typical Reagents | Notes |

|---|---|---|---|

| Reduction to Alcohol | 5-Chloro-1-(4-methylphenyl)pentan-1-ol | Sodium Borohydride (NaBH₄) in MeOH/EtOH | High chemoselectivity; mild conditions prevent reaction with the C-Cl bond. cdnsciencepub.comyoutube.com |

| Reduction to Alcohol | 5-Chloro-1-(4-methylphenyl)pentan-1-ol | Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Slower than alkene hydrogenation; requires specific catalyst and conditions to maintain selectivity. libretexts.orgrsc.org |

| Reduction to Alkane | 1-Chloro-5-(4-methylphenyl)pentane | Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA) | Ionic hydrogenation under acidic conditions; milder than Clemmensen or Wolff-Kishner. google.com |

Oxidative Transformations to Carboxylic Acids

Ketones are generally resistant to oxidation, but under strong conditions, the carbon-carbon bonds adjacent to the carbonyl can be cleaved. libretexts.org For an aryl alkyl ketone like this compound, this cleavage can be controlled to produce an aryl carboxylic acid.

One of the most prominent methods for this transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsigmaaldrich.com The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge migrate preferentially. For the subject compound, the p-tolyl group has a higher migratory aptitude than the 4-chlorobutyl group. Therefore, the p-tolyl group would migrate, yielding 4-chlorobutyl 4-methylbenzoate. This ester can then be hydrolyzed under basic or acidic conditions to produce 4-methylbenzoic acid. organic-chemistry.orgnih.govadichemistry.com

More direct methods exist for the oxidative C-C bond cleavage of aryl alkyl ketones to aryl carboxylic acids. A metal-free, one-pot reaction using iodine as a catalyst with dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants has been shown to be effective for a range of aryl alkyl ketones, affording aryl carboxylic acids in good yields. lookchem.comorganic-chemistry.org Another approach involves aerobic photooxidation catalyzed by species like CBr₄. organic-chemistry.org

| Method | Intermediate Product | Final Product | Typical Reagents | Mechanism Note |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | 4-Chlorobutyl 4-methylbenzoate | 4-Methylbenzoic acid | 1. mCPBA or other peroxyacid 2. H₃O⁺ or OH⁻ (hydrolysis) | Involves rearrangement where the aryl group migrates preferentially. wikipedia.orgorganic-chemistry.org |

| Iodine-Catalyzed Oxidation | Not Isolated | 4-Methylbenzoic acid | I₂, DMSO, TBHP | A metal-free, one-pot reaction involving radical processes. organic-chemistry.org |

| Photo-oxidative Cleavage | Not Isolated | 4-Methylbenzoic acid | CBr₄, O₂, light (hν) | Proceeds via a Norrish Type I reaction pathway. organic-chemistry.org |

Ethynylation Mechanisms of Ketones

Ethynylation is a nucleophilic addition reaction where a terminal alkyne, most commonly acetylene, is added to a carbonyl group to form a propargylic alcohol. wikipedia.org For this compound, this reaction would yield 1-(5-chloro-1-hydroxy-1-(4-methylphenyl)pentyl)acetylene.

The mechanism begins with the deprotonation of a terminal alkyne by a strong base to form a highly nucleophilic acetylide anion. Common bases for this purpose include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi). wikipedia.org The resulting metal acetylide then attacks the electrophilic carbon of the ketone carbonyl. The reaction proceeds via a nucleophilic addition mechanism, forming a lithium or sodium alkoxide intermediate. libretexts.org A subsequent acidic workup protonates the alkoxide to yield the final tertiary propargylic alcohol. This process, discovered in part by Walter Reppe, is fundamental in synthetic chemistry for creating carbon-carbon bonds and introducing the versatile alkyne functionality. wikipedia.org

Reactions Involving the Alkyl Chain and Halogen Atom

The 4-chlorobutyl side chain provides another site for chemical modification, primarily through reactions involving the chlorine atom or the alpha-carbon adjacent to the ketone.

Nucleophilic Substitution Reactions of the γ-Chlorine Moiety

The chlorine atom in this compound is attached to a primary carbon, making it a suitable substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.comwikipedia.org A wide variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups.

Intermolecular Substitution: External nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), iodide (I⁻), or various alkoxides (RO⁻) and amines (RNH₂) can be used to synthesize a range of derivatives. These reactions typically proceed via a classic Sₙ2 pathway where the nucleophile attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if the center were chiral. youtube.com

Intramolecular Cyclization: A particularly important reaction for γ-haloketones is intramolecular cyclization to form cyclopropyl (B3062369) ketones. In the presence of a base, a proton can be removed from the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate. This enolate can then act as an internal nucleophile, attacking the γ-carbon and displacing the chloride ion in an intramolecular Sₙ2 reaction. This process results in the formation of a stable five-membered transition state, leading to the creation of a cyclopropane (B1198618) ring. For this compound, this reaction would yield (cyclopropyl)(4-methylphenyl)methanone. This type of reaction is well-documented for analogous compounds like 5-chloro-2-pentanone, which readily cyclizes to form cyclopropyl methyl ketone. evitachem.com

Further Halogenation of the Alkyl Chain

While the molecule already contains a chlorine atom, the alkyl chain can be halogenated further, most commonly at the α-position to the carbonyl group (C2). wikipedia.orglibretexts.org This reaction proceeds via an enol or enolate intermediate and can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Halogenation: Under basic conditions, a proton is removed from the α-carbon to form an enolate ion. The enolate then attacks the electrophilic halogen. This process is generally faster than acid-catalyzed halogenation. A key feature of base-catalyzed halogenation is that the introduction of one halogen makes the remaining α-protons more acidic, leading to rapid subsequent halogenations until all α-hydrogens are replaced. wikipedia.org

| Reaction Type | Product | Conditions | Halogenating Agent | Mechanism Note |

|---|---|---|---|---|

| α-Bromination | 2-Bromo-5-chloro-1-(4-methylphenyl)-1-oxopentane | Acidic (e.g., Acetic Acid) | Br₂ | Proceeds via an enol intermediate. nih.gov |

| α-Iodination | 5-Chloro-2-iodo-1-(4-methylphenyl)-1-oxopentane | Acidic (e.g., H₂SO₄) | I₂ / H₂O₂ | The reaction is catalyzed by acid to promote enol formation. nih.gov |

| α-Chlorination | 2,5-Dichloro-1-(4-methylphenyl)-1-oxopentane | Basic (e.g., NaOH) | Cl₂ | Proceeds via an enolate; can be difficult to stop at mono-halogenation. wikipedia.orglibretexts.org |

Formation of Unsaturated Systems via Elimination Reactions

The presence of a chlorine atom on the terminal carbon of the pentanoyl chain allows this compound to undergo elimination reactions to form unsaturated systems. This dehydrohalogenation reaction typically proceeds in the presence of a base. libretexts.org The reaction can follow different mechanisms, such as E1 or E2, depending on the reaction conditions, including the strength of the base and the solvent. libretexts.orgmasterorganicchemistry.com

In an E2 mechanism, a strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the concerted formation of a double bond and expulsion of the chloride ion. libretexts.orgyoutube.com The use of a sterically hindered base would favor the formation of the terminal alkene, 1-(4-methylphenyl)pent-4-en-1-one. Conversely, under conditions that favor an E1 mechanism, which involves the formation of a carbocation intermediate, a mixture of products could be expected, with the more stable, internally substituted alkene potentially being formed through rearrangement. libretexts.orgmasterorganicchemistry.com

Zaitsev's rule generally predicts that in elimination reactions, the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmsu.edu However, the regioselectivity of the elimination can be influenced by the choice of base and reaction conditions. utdallas.edu

Table 1: Potential Unsaturated Products from Elimination of this compound

| Product Name | Structure | Favored Conditions |

| 1-(4-methylphenyl)pent-4-en-1-one | E2 mechanism with a sterically hindered base | |

| (E/Z)-1-(4-methylphenyl)pent-3-en-1-one | E1 mechanism, potential for rearrangement |

Aromatic Ring Reactivity and Functionalization

The p-tolyl moiety of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.orglibretexts.org The p-tolyl group in this compound contains two substituents on the benzene (B151609) ring: the methyl group and the 5-chloropentanoyl group. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. wikipedia.orgmsu.edu The keto group, however, is a deactivating, meta-directing group because of its electron-withdrawing resonance and inductive effects.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgresearchgate.net

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃. researchgate.net

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. total-synthesis.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Chloro-1-(3-nitro-4-methylphenyl)-1-oxopentane |

| Bromination | Br₂, FeBr₃ | 5-Chloro-1-(3-bromo-4-methylphenyl)-1-oxopentane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Chloro-1-(3-acyl-4-methylphenyl)-1-oxopentane |

While the primary site for cross-coupling on this molecule is the alkyl chloride, the aromatic ring could potentially be modified prior to other transformations. If a leaving group (like a triflate or halide) were introduced onto the aromatic ring via electrophilic substitution, it would open up possibilities for cross-coupling reactions.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, if 5-chloro-1-(3-bromo-4-methylphenyl)-1-oxopentane were synthesized, it could undergo a Sonogashira coupling with an alkyne like trimethylsilylacetylene. libretexts.org

Organomanganese reagents are also utilized in cross-coupling reactions, often valued for their unique reactivity and milder reaction conditions compared to some other organometallics.

Role as a Key Synthetic Intermediate in Organic Synthesis Research

The multiple functional groups of this compound make it a valuable building block in the synthesis of more complex molecules.

The alkyl chloride can be displaced by a variety of nucleophiles in SN2 reactions to introduce new functional groups. The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard or organolithium reagents to extend the carbon skeleton. The aromatic ring can be functionalized as described previously. This multi-faceted reactivity allows for the construction of a wide array of complex organic structures. For example, the compound could serve as a starting point for the synthesis of certain pharmaceutical analogues or other biologically active molecules. dntb.gov.uanih.gov

The 1,5-relationship between the ketone and the chloro group makes this compound a suitable precursor for the synthesis of six-membered heterocyclic rings. For example, reaction with ammonia (B1221849) or a primary amine could lead to the formation of a tetrahydropyridine (B1245486) derivative through an initial nucleophilic substitution at the chloride, followed by intramolecular cyclization and imine formation. organic-chemistry.orgbeilstein-journals.org Further oxidation would yield the corresponding pyridine. nih.gov The synthesis of substituted pyridines is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in the Research of 5 Chloro 1 4 Methylphenyl 1 Oxopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Applications in Connectivity Mapping and Isotopic Abundance

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational techniques for mapping the carbon-hydrogen framework of a molecule like 5-Chloro-1-(4-methylphenyl)-1-oxopentane.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the p-tolyl group, the methyl protons of the tolyl group, and the methylene (B1212753) protons of the pentanoyl chain. The chemical shift (δ) of these protons is influenced by neighboring atoms and functional groups. For instance, the protons on the carbon adjacent to the carbonyl group (C2) would be deshielded and appear at a lower field compared to the other methylene protons. The protons on the carbon bearing the chlorine atom (C5) would also be shifted downfield due to the electronegativity of chlorine.

¹³C NMR Spectroscopy: This method detects the carbon-13 isotope, which has a natural abundance of about 1.1%. It provides a count of the number of non-equivalent carbon atoms in a molecule. In the case of this compound, one would expect to see signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methyl carbon, and the four distinct methylene carbons of the pentanoyl chain. The chemical shift of the carbonyl carbon is characteristically found at a very low field (around 200 ppm).

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in the public domain, predicted data based on established chemical shift principles can be tabulated for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | ~7.85 (d) | ~129.5 |

| Aromatic (meta to C=O) | ~7.25 (d) | ~129.0 |

| Aromatic (ipso-C=O) | - | ~135.0 |

| Aromatic (ipso-CH₃) | - | ~144.0 |

| Methyl (on ring) | ~2.40 (s) | ~21.5 |

| Methylene (C2) | ~2.95 (t) | ~38.0 |

| Methylene (C3) | ~1.80 (m) | ~26.0 |

| Methylene (C4) | ~1.90 (m) | ~32.0 |

| Methylene (C5) | ~3.60 (t) | ~44.5 |

| Carbonyl (C1) | - | ~199.0 |

s = singlet, d = doublet, t = triplet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

To unambiguously assign the signals from one-dimensional spectra and to understand the through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two or three bonds (²J and ³J coupling). For this compound, COSY would show cross-peaks connecting the protons of adjacent methylene groups in the pentanoyl chain (e.g., H2 with H3, H3 with H4, and H4 with H5), confirming their connectivity. It would also show correlations between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~2.40 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for piecing together different fragments of the molecule. In our target molecule, HMBC would show correlations from the C2 protons to the carbonyl carbon (C1) and the C4 carbon, and from the aromatic protons to various carbons within the phenyl ring and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional structure and conformation of a molecule. For this compound, NOESY could potentially show correlations between the C2 protons and the ortho-aromatic protons, providing information about the preferred conformation around the bond connecting the phenyl ring and the carbonyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₅ClO), the calculated exact mass can be compared with the experimentally determined mass to confirm its elemental composition with high confidence. The presence of chlorine is also readily identified due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks (M and M+2) separated by two mass units.

Table 2: Isotopic Pattern for the Molecular Ion of this compound

| Ion | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [C₁₂H₁₅³⁵ClO]⁺ | 210.0811 | 100 |

| [C₁₂H₁₅³⁷ClO]⁺ | 212.0782 | ~32 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The sample is vaporized and passed through a GC column, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of the main product and any volatile impurities or by-products from the synthesis. The retention time from the GC provides an additional layer of identification when compared to a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For any non-volatile impurities or related substances that may be present, Liquid Chromatography-Mass Spectrometry is the method of choice. LC separates components in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing reaction mixtures before full work-up or for identifying less volatile degradation products. nih.gov The choice of ionization source (e.g., Electrospray Ionization - ESI) is crucial for the successful analysis of non-volatile compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound (with a molecular weight of 210.70 g/mol ) would be isolated and subjected to collision-induced dissociation (CID). bldpharm.comparchem.com This process breaks the molecule into smaller, charged fragments, which are then detected. The resulting fragmentation spectrum provides a "fingerprint" that is characteristic of the molecule's structure.

For ketones, common fragmentation pathways include α-cleavage and the McLafferty rearrangement. openstax.org In the case of this compound, α-cleavage would involve the breaking of the bond between the carbonyl group and the adjacent carbon atom. This can result in the formation of a resonance-stabilized acylium ion. openstax.orgmiamioh.edu Specifically, cleavage on the side of the p-tolyl group would yield a 4-methylbenzoyl cation (m/z 119), while cleavage on the side of the chloropentyl chain would lead to a different fragment.

The McLafferty rearrangement is another characteristic fragmentation for ketones with sufficiently long alkyl chains containing γ-hydrogens. openstax.org This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene. openstax.org

Studies on related substituted valerophenone (B195941) and synthetic cathinone (B1664624) structures, which share structural similarities with this compound, have demonstrated characteristic fragmentation pathways. wvu.eduresearchgate.net These often involve the formation of tropylium (B1234903) ions and other stable carbocations. wvu.eduresearchgate.net The fragmentation patterns of ketamine analogues, which also possess a substituted aromatic ring and a ketone functional group, further highlight the commonality of α-cleavage and subsequent losses of small neutral molecules or radicals. nih.gov The specific fragmentation pathway of this compound under MS/MS conditions would provide definitive structural confirmation and could be used to differentiate it from its isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Band Assignments

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong, sharp absorption from the carbonyl (C=O) group of the ketone, which typically appears in the range of 1670-1780 cm⁻¹. libretexts.orgopenstax.org For aromatic ketones like this compound, the C=O stretching vibration is expected to be observed around 1685-1690 cm⁻¹. openstax.org

Other significant absorptions would include those corresponding to the C-H bonds. The aromatic C-H stretching vibrations of the p-tolyl group would appear above 3000 cm⁻¹, typically around 3030 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the pentyl chain would be observed in the 2850-2960 cm⁻¹ region. pressbooks.publibretexts.org The presence of a methyl group on the aromatic ring would also give rise to characteristic C-H bending vibrations. libretexts.org

The C-Cl stretching vibration of the chloropentyl chain would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the alkyl chain. The aromatic C=C stretching vibrations of the benzene (B151609) ring would produce a series of absorptions in the 1450-1600 cm⁻¹ range. libretexts.org The substitution pattern of the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ketone) | C=O Stretch | 1685 - 1690 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | ~3030 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl C-Cl | C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Complementary Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. This often results in different relative intensities for certain vibrational modes. For this compound, the symmetric vibrations of the aromatic ring and the C=C bonds would be expected to show strong signals in the Raman spectrum. researchgate.net The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-Cl stretch may be more prominent in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the p-tolyl ketone moiety. The benzene ring conjugated with the carbonyl group constitutes a chromophore that absorbs UV radiation.

Typically, aromatic ketones exhibit two main absorption bands. The first is a strong band at shorter wavelengths (around 240-280 nm) corresponding to a π → π* transition of the conjugated system. The second is a weaker band at longer wavelengths (around 300-330 nm) resulting from a formally forbidden n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The methyl group on the phenyl ring is an auxochrome that can cause a slight red shift (bathochromic shift) of the absorption maxima.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Bands for this compound

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~240 - 280 nm | High |

| n → π | ~300 - 330 nm | Low |

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are indispensable for the purification and quantitative analysis of this compound. iitg.ac.in These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of compounds like this compound. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a suitable method. sielc.com The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds having longer retention times. By adjusting the mobile phase composition, the separation can be optimized. For preparative applications, HPLC can be used to isolate the compound in high purity. sielc.com

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir this compound, being a ketone, is generally amenable to GC analysis. researchgate.net In GC, the compound is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer, GC-MS provides both separation and structural information, making it a definitive analytical tool for both qualitative and quantitative analysis. nih.gov

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Polarity/Hydrophobicity | Purification, Quantitative Analysis |

| GC | Polysiloxane (e.g., HP-5MS) | Helium | Boiling Point, Polarity | Quantitative Analysis, Identification |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Yield

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally sensitive organic compounds. basicmedicalkey.com In the context of this compound, HPLC is primarily utilized to assess the purity of the synthesized compound and to quantify the yield of a reaction. mdpi.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com

A typical HPLC method for analyzing this compound would likely employ a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of acid (like formic acid) to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Table 1: Illustrative HPLC Data for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Peak Area | 99.5% |

| Impurities | 0.5% (sum of minor peaks) |

| Purity | 99.5% |

This table is interactive and represents hypothetical data for illustrative purposes.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. Given the structure of this compound, which possesses moderate volatility, GC is a suitable method for its analysis, particularly for monitoring reaction progress where volatile starting materials or byproducts might be present.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. As the components exit the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC can be used to assess the purity of this compound, especially with respect to volatile impurities that may not be easily detected by HPLC. It can also be used to quantify the compound in a mixture of other volatile substances. The retention time of the compound is a characteristic feature under a specific set of GC conditions and can be used for its identification.

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | 12.5 min |

This table is interactive and represents hypothetical data for illustrative purposes.

Hyphenated Chromatographic Techniques (e.g., LC-NMR, GC-IR)

Hyphenated chromatographic techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information about the separated components. For a compound like this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) would be highly valuable for unambiguous structure confirmation, especially in complex mixtures or for impurity identification.

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be instrumental in identifying unknown impurities or metabolites of this compound by providing detailed structural information without the need for prior isolation.

GC-IR, on the other hand, provides infrared spectra of the compounds as they elute from the GC column. The IR spectrum is a unique fingerprint of a molecule, providing information about its functional groups. This would be useful in distinguishing between isomers of this compound or identifying byproducts with different functional groups that may have similar mass spectra.

Elemental Analysis and Microanalysis Techniques for Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized batch of this compound, elemental analysis provides experimental verification of its chemical formula, C12H15ClO. This is typically achieved through combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and chlorine. The percentage of oxygen is often determined by difference. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and correct elemental composition.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.40 | 68.35 |

| Hydrogen (H) | 7.18 | 7.21 |

| Chlorine (Cl) | 16.82 | 16.78 |

| Oxygen (O) | 7.60 | 7.66 |

This table is interactive and represents a comparison of theoretical and hypothetical experimental data.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C18H20ClNO3 |

| Formula Weight | 333.81 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 11.23 Å, β = 98.7° |

| Volume | 1732.1 ų |

| Z | 4 |

| Density (calculated) | 1.280 g/cm³ |

| R-factor | 0.045 |

This table is interactive and represents hypothetical data for illustrative purposes.

Advanced Surface Analysis Techniques (e.g., SIMS, AFM, XPS) for Material Characterization of Compound-Containing Systems

Advanced surface analysis techniques are employed to characterize the properties of materials at their surfaces. While not typically used for the analysis of the bulk compound itself, techniques such as Secondary Ion Mass Spectrometry (SIMS), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) would be relevant if this compound were incorporated into a material, such as a polymer film, a sensor surface, or a specialized coating.

Secondary Ion Mass Spectrometry (SIMS): This technique could be used to determine the distribution of this compound on a surface with high spatial resolution. By bombarding the surface with a primary ion beam, secondary ions characteristic of the compound would be ejected and analyzed, providing a map of its location.

Atomic Force Microscopy (AFM): AFM could be utilized to study the morphology of a surface that has been modified with this compound. It can provide high-resolution topographical images, revealing how the compound affects the surface roughness and structure at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. If this compound were part of a surface layer, XPS could confirm the presence of chlorine and provide information about the chemical environment of the atoms, confirming the integrity of the compound on the surface.

Theoretical and Computational Investigations of 5 Chloro 1 4 Methylphenyl 1 Oxopentane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of chemical compounds. For derivatives similar to 5-Chloro-1-(4-methylphenyl)-1-oxopentane, DFT methods with basis sets like B3LYP/6-311G+(d,p) have been successfully employed to optimize molecular structures. nih.govdntb.gov.ua These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability. dntb.gov.uayoutube.comyoutube.com

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactive behavior. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge transfer that occurs within the molecule. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Table 1: Calculated Geometric Parameters for a Similar Compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | 120 | 0 |

| C-C (chain) | 1.54 | 109.5 | 180 |

| C=O | 1.23 | 120 | 180 |

| C-Cl | 1.77 | 109.5 | 180 |

Note: This table is illustrative and based on general values for similar organic molecules. Actual calculated values for this compound would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving compounds like this compound. dntb.gov.ua By simulating reaction pathways, researchers can gain a detailed understanding of how transformations occur at the molecular level. rsc.org

A key aspect of reaction mechanism studies is the identification and characterization of transition states. dntb.gov.ua Computational methods allow for the calculation of the geometries and energies of these high-energy structures that connect reactants to products. dntb.gov.ua The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a crucial factor in predicting the rate of a reaction. dntb.gov.ua

DFT calculations are frequently used to map out the potential energy surface of a reaction, providing a comprehensive view of the energetic landscape. nih.gov This includes the calculation of reaction enthalpies and Gibbs free energies, which determine the thermodynamic feasibility of a reaction. nih.gov

Table 2: Illustrative Reaction Energetics Data

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Step 1 | 15 | -5 |

| Step 2 | 20 | 2 |

| Overall | - | -3 |

Note: This table provides a hypothetical example of the kind of data obtained from computational studies of reaction energetics.

Computational chemistry has become an indispensable tool for predicting and rationalizing the selectivity of organic reactions. rsc.org For reactions where multiple products can be formed, computational models can predict which regio- or stereoisomer is likely to be the major product. nih.govrsc.org

This predictive power stems from the ability to calculate the energies of different transition states leading to the various possible products. dntb.gov.ua The pathway with the lowest activation energy is generally the favored one, thus determining the selectivity of the reaction. nih.gov These computational predictions can guide synthetic chemists in choosing the appropriate reaction conditions to achieve the desired outcome. dntb.gov.uarsc.org

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation and its interactions with other molecules. nih.govmdpi.com Conformational analysis of this compound would involve identifying the most stable arrangements of its flexible alkyl chain. Computational methods, such as molecular mechanics and DFT, can be used to calculate the energies of different conformers and determine their relative populations. mdpi.com

The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is also crucial. nih.govresearchgate.net For instance, in a crystal structure, molecules are held together by a network of these interactions. nih.govnih.gov Computational tools can model these interactions and predict the packing of molecules in a crystal lattice. nih.gov Understanding these interactions is also vital for predicting how the molecule might bind to a biological target. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry plays a significant role in the interpretation of experimental spectroscopic data. nih.gov Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. nih.govnih.govresearchgate.net

By comparing the computationally predicted spectra with the experimentally measured spectra, researchers can confirm the structure of a synthesized compound. nih.govresearchgate.net Discrepancies between the calculated and experimental data can point to specific structural features or intermolecular interactions that were not initially considered. nih.gov For example, a red shift in a calculated IR stretching frequency compared to the experimental value can indicate the presence of hydrogen bonding. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | 7.8 (d), 7.3 (d), 3.6 (t), ... | 7.78, 7.28, 3.55, ... |

| ¹³C NMR (ppm) | 198, 144, 134, ... | 197.5, 143.8, 133.5, ... |

| IR (cm⁻¹) | 1680 (C=O), 750 (C-Cl) | 1685, 745 |

Note: This table is a hypothetical representation to illustrate the comparison between experimental and computationally predicted spectroscopic data.

Emerging Research Directions and Potential Applications in Chemical Science

Exploration as a Precursor in Advanced Organic Material Synthesis

The bifunctional nature of 5-Chloro-1-(4-methylphenyl)-1-oxopentane makes it an attractive precursor for the synthesis of advanced organic materials. The terminal chlorine atom serves as a reactive site for nucleophilic substitution, enabling the grafting of this molecule onto polymer backbones or its use in polycondensation reactions. The ketone and the aromatic p-tolyl group can be leveraged to tune the final properties of the material, such as thermal stability, electronic conductivity, and photophysical characteristics.

One promising avenue is the synthesis of heterocyclic polymers. For instance, the conversion of the chloroketone into an amino ketone derivative, followed by cyclization, can yield imidazole-containing monomers. google.com A patented process describes a similar strategy starting from 1-(p-methylphenyl)-2-amino ethyl ketone to produce imidazole (B134444) derivatives, which are known for their applications in creating functional polymers and materials for electronics. google.com The p-tolyl group can influence the morphology and electronic properties of such materials, making them candidates for applications in organic light-emitting diodes (OLEDs) or as components of metal-organic frameworks (MOFs). bldpharm.com

Table 1: Potential Material Science Applications

| Application Area | Synthetic Strategy | Potential Properties |

|---|---|---|

| Functional Polymers | Polycondensation via nucleophilic substitution of chlorine. | Enhanced thermal stability, specific electronic properties. |

| Heterocyclic Materials | Conversion to amino ketone followed by cyclization to form imidazole or other heterocycles. google.com | Candidates for OLEDs, MOFs, pharmaceutical scaffolds. bldpharm.comamazonaws.com |

| Surface Modification | Grafting onto surfaces via reaction of the chloro group. | Altered surface energy, introduction of specific binding sites. |

Catalytic Applications (e.g., as Ligand Precursors or in Catalytic Cycles)

The structure of this compound is well-suited for the design of novel ligands for metal catalysis. The molecule contains two potential coordination sites: the carbonyl oxygen and the terminal chlorine, which can be substituted by a donor atom like phosphorus or nitrogen. This allows for the synthesis of bidentate ligands that can chelate to a metal center, forming stable catalytic complexes.

A plausible route involves the reaction of the terminal chloride with a nucleophile, such as a diarylphosphine, to create a phosphine-ketone ligand. Such ligands are valuable in coordination chemistry and can be used in various catalytic transformations, including cross-coupling and hydrogenation reactions. Furthermore, related structures are known to participate directly in catalytic cycles. For example, research has shown that ketones can react with silylenes to form alkoxysilylenes, which then act as the true catalyst in reactions like the hydroboration of aldehydes. rsc.orgnih.gov The development of catalysts from readily available ketones and their derivatives is a significant area of interest. scripps.edu The transformation of related amino ketones into N-heterocyclic carbene (NHC) precursors, a dominant class of ligands in modern catalysis, further underscores the potential of this structural motif. researchgate.netresearchgate.net

Development of Novel Synthetic Methodologies Utilizing this compound

Halogenated ketones are recognized as highly versatile intermediates for constructing complex molecular architectures. wikipedia.orgnih.gov The specific arrangement of functional groups in this compound allows it to be a starting point for developing new synthetic methodologies, particularly for the synthesis of cyclic and heterocyclic compounds.

The 1,5-relationship between the carbonyl carbon and the chlorine-bearing carbon is ideal for intramolecular cyclization reactions to form six-membered rings. Under Friedel-Crafts conditions, the chloro-alkyl chain could undergo an intramolecular acylation with the electron-rich p-tolyl ring to generate substituted tetralone derivatives, which are core structures in many natural products and pharmaceuticals.

Moreover, this compound is a key precursor for a variety of heterocycles.

Thiazoles and Pyrimidines: Reaction with nucleophiles like thiourea (B124793) or amidines can lead to the formation of five or six-membered heterocyclic rings.

Furans and Pyrroles: Intramolecular cyclization after converting the ketone to an enolate could yield dihydrofuran derivatives. Conversion of the chloro group to an amine followed by intramolecular condensation (a Paal-Knorr type synthesis) could produce substituted pyrroles.

γ-Lactams and δ-Oxoamides: Methodologies developed for related amino ketones demonstrate their utility in synthesizing valuable building blocks like γ-lactams through cascade reactions. researchgate.net

The utility of γ-halo ketones as starting materials for more complex molecules is well-established, and new methods leveraging this reactivity are continuously being explored. nih.gov

Studies of Homologous Compounds and Structural Analogs within Organic Chemistry Research

The study of homologous compounds and structural analogs provides critical context for understanding the chemical reactivity and potential applications of this compound. Research on these related molecules often reveals synthetic pathways and structure-activity relationships that can be extrapolated to the title compound.

Table 2: Selected Homologs and Structural Analogs

| Compound Name | CAS Number | Structural Difference | Research Focus | Reference(s) |

|---|---|---|---|---|

| 5-Chloro-1-phenylpentan-1-one | 942-93-8 | Lacks the 4-methyl group. | Synthetic intermediate. | achemblock.com |

| 4'-Methylacetophenone | 122-00-9 | Shorter alkyl chain (-CH3), no chlorine. | Building block, fragrance, pharmaceutical intermediate. | sigmaaldrich.com |

| 1-m-Tolyl-pentan-1-one | 20359-57-3 | Isomeric (meta-tolyl), no chlorine. | Synthetic intermediate. | chemicalbook.com |

| γ-Iodo/Bromo Ketones | N/A | Halogen is Iodine or Bromine. | Synthetically useful due to better leaving group ability. | nih.gov |

| 5-Chloro-1-(2,3-dimethylphenyl)pentan-1-one | N/A | Different substitution on the aryl ring. | Synthetic intermediate. | sigmaaldrich.com |

Analogs where the chlorine is replaced by bromine or iodine are of particular interest, as the heavier halogens are better leaving groups, potentially facilitating nucleophilic substitution and cyclization reactions under milder conditions. nih.gov Studies on a wide range of p-tolyl derivatives, such as 4-para-tolylthiosemicarbazide, show the utility of this moiety in constructing complex molecules and probing reaction mechanisms. acs.org The availability of these analogs allows for systematic studies on how structural modifications affect reactivity and physical properties.

Future Perspectives in Green Chemistry Approaches for Synthesis and Transformation of Halogenated Ketones

The principles of green chemistry are increasingly influencing the synthesis and use of chemical intermediates like halogenated ketones. acs.org Traditional methods for halogenating ketones often involve hazardous reagents (e.g., elemental bromine or chlorine) and environmentally harmful solvents. wikipedia.org Future research is focused on developing more sustainable alternatives.

Key Green Chemistry Directions:

Catalytic and Biocatalytic Halogenation: The use of halogenase enzymes offers a highly selective and environmentally benign method for introducing halogen atoms onto organic scaffolds. nih.govtandfonline.com These enzymes operate in aqueous media under mild conditions, representing a significant improvement over traditional chemical methods.